![molecular formula C20H17ClN6O3 B2494507 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1105236-43-8](/img/structure/B2494507.png)

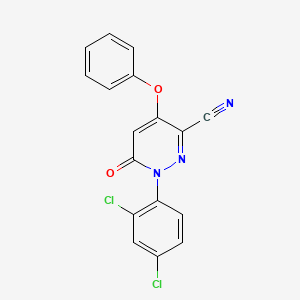

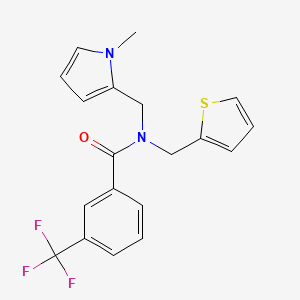

2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex pyrazolopyridazin derivatives involves several key steps, including the formation of pyrazole derivatives, cyclization, and acetylation processes. A related synthesis pathway is highlighted in the study of bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene derivatives, where diverse reagents and conditions, such as one-pot pseudo three-component reactions and heating in ethanol with piperidine as a catalyst, were used to obtain novel compounds (Arafat et al., 2022).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the interactions and potential activities of complex molecules. Studies involving crystallography and spectroscopy methods, such as X-ray crystallography and NMR spectroscopy, provide detailed insights into the arrangement of atoms within a molecule and its electronic environment. For example, the crystal structures of C,N-disubstituted acetamides have been elucidated, showing specific intermolecular interactions and bonding patterns (Narayana et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of a compound like 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide involves various reactions, such as S-alkylation, amidation, and cycloaddition. These reactions are fundamental in modifying the compound's structure and, consequently, its chemical properties and potential biological activities. For instance, S-alkylation and cycloaddition reactions have been described for the synthesis of related compounds, showcasing the compound's versatility in chemical transformations (Nayak et al., 2013).

Applications De Recherche Scientifique

Heterocyclic Chemistry and Medicinal Applications

The compound of interest is part of the pyrazole class, which is integral to medicinal chemistry due to its biological activity. Pyrazole derivatives exhibit a range of bioactivities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. These derivatives are used as synthons in organic synthesis, highlighting their importance in the development of bioactive molecules and potential drugs (Dar & Shamsuzzaman, 2015).

Role in Synthesis of Heterocyclic Structures

Pyrazoline compounds, closely related to pyrazoles, are crucial in synthesizing diverse heterocyclic structures. They serve as starting materials for synthesizing hexasubstituted pyrazolines, contributing to the development of cyclopropanes and hydroperoxy-substituted pyrazolines. These compounds have applications in various fields, including organic synthesis and as oxygen-atom transfer reagents, showcasing the compound's versatility in chemical transformations (Baumstark, Vásquez, & Mctush-Camp, 2013).

Interaction with Cytochrome P450 Isoforms

The compound is part of chemical inhibitors interacting with Cytochrome P450 isoforms in human liver microsomes. This interaction is crucial for understanding drug metabolism and predicting potential drug-drug interactions, a critical aspect of drug safety and efficacy (Khojasteh et al., 2011).

Insights from Molecular Docking Studies

Molecular docking studies have shown the potential of pyrazoline derivatives as drug candidates, especially for conditions like non-small cell lung carcinoma (NSCLC). These studies provide a platform for selecting potential compounds for further research, demonstrating the compound's role in drug discovery and development (Hidayat et al., 2022).

Carcinogenicity Studies and Heterocyclic Replacements

Research on aromatic organic carcinogens indicates that replacing one of the rings with an isosteric or isoelectronic aromatic ring can retain the molecule's biological activity. This insight is vital for understanding the structure-activity relationship and potential carcinogenicity of compounds (Ashby et al., 1978).

Significance in Organic Synthesis and Catalysis

The compound's class, particularly heterocyclic N-oxide molecules, is significant in organic synthesis, catalysis, and drug applications. These compounds play a crucial role in forming metal complexes, designing catalysts, and medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Propriétés

IUPAC Name |

2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN6O3/c1-11-7-16(25-30-11)23-17(28)10-26-20(29)19-15(18(24-26)12-5-6-12)9-22-27(19)14-4-2-3-13(21)8-14/h2-4,7-9,12H,5-6,10H2,1H3,(H,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSBXNJVGPNRLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2494426.png)

![[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride](/img/no-structure.png)

![4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol](/img/structure/B2494429.png)

![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494434.png)

![2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2494440.png)

![[9-(4-Ethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2494443.png)